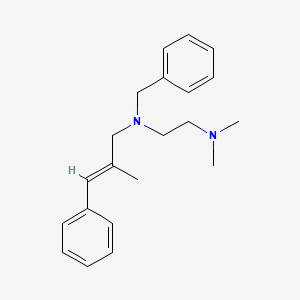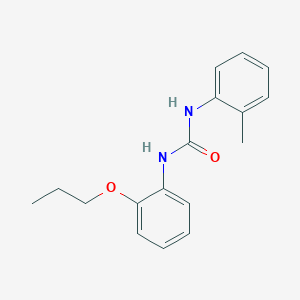![molecular formula C20H23N5O2 B5361216 5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5361216.png)
5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways that regulate cell growth and proliferation. Additionally, it has been found to inhibit the activity of specific enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. Additionally, it has been found to have anti-inflammatory effects, which can help to reduce inflammation in various tissues and organs. The compound has also been found to have neuroprotective effects, which can help to prevent or slow down the progression of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine in laboratory experiments has several advantages and limitations. One of the main advantages is that the compound has been extensively studied, and its mechanism of action is well understood. Additionally, the compound has been found to have significant anticancer and anti-inflammatory activity, which makes it a promising candidate for further study. However, one of the limitations of using this compound in laboratory experiments is that it can be difficult to obtain in large quantities. Additionally, the compound can be expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine. One of the main areas of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, further studies are needed to understand the full range of applications for this compound, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, more research is needed to understand the long-term effects of the compound on human health, including its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine involves the reaction of 4-(4-methoxybenzoyl)piperazine-1-carboxylic acid with ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene-5-carboxylate in the presence of a catalyst. The resulting compound is then subjected to further reactions to obtain the final product. This synthesis method has been optimized to produce high yields of the compound in a relatively short period.
Applications De Recherche Scientifique
5-ethyl-7-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant anticancer activity, and studies have shown that it can induce apoptosis in cancer cells. The compound has also been studied for its potential use as an anti-inflammatory agent, with promising results. Additionally, it has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-16-14-19(25-18(22-16)8-9-21-25)23-10-12-24(13-11-23)20(26)15-4-6-17(27-2)7-5-15/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZFGJIXXKHNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![N-[1-(4-ethoxyphenyl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5361175.png)
![1-(4-chlorophenyl)-2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethanol](/img/structure/B5361181.png)

![1-{2-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B5361189.png)
![1-{1-[2-(2-hydroxyethoxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5361190.png)
![N-[3-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5361193.png)
![4-methoxy-3-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5361195.png)